molecular formula C18H20ClN3O3S B001142 Rosiglitazone hydrochloride CAS No. 302543-62-0

Rosiglitazone hydrochloride

Cat. No. B001142
M. Wt: 393.9 g/mol
InChI Key: XRSCTTPDKURIIJ-UHFFFAOYSA-N
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Patent
US07074811B2

Procedure details

A mixture of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione (6.0 g) and propan-2-ol (120 ml) was stirred and heated to 50° C. under a nitrogen atmosphere. A solution of hydrogen chloride in propan-2-ol (5-6 N, 5.0 ml) was added and the stirred mixture warmed to 70° C., at which point a clear solution was observed. After cooling to 45° C. over a period of one hour the resulting cloudy solution was warmed to 60° C. and maintained at this temperature for a period of 1 hour. The resulting thick white suspension was cooled to 30° C. and the solid product collected by filtration, washed with propan-2-ol (25 ml) and dried under vacuum, over phosphorus pentoxide for 16 hours to give the title compound as a white crystalline solid (5.7 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][CH2:10][O:11][C:12]1[CH:25]=[CH:24][C:15]([CH2:16][CH:17]2[S:21][C:20](=[O:22])[NH:19][C:18]2=[O:23])=[CH:14][CH:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[ClH:26]>CC(O)C>[ClH:26].[CH3:1][N:2]([CH2:9][CH2:10][O:11][C:12]1[CH:25]=[CH:24][C:15]([CH2:16][CH:17]2[S:21][C:20](=[O:22])[NH:19][C:18]2=[O:23])=[CH:14][CH:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN(C1=NC=CC=C1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture warmed to 70° C., at which point a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 45° C. over a period of one hour the resulting cloudy solution
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting thick white suspension was cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
the solid product collected by filtration
WASH
Type
WASH
Details
washed with propan-2-ol (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum, over phosphorus pentoxide for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C1=NC=CC=C1)CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.